N-[(2,4-dimethylphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO. It is known for its unique structure, which includes a hydroxylamine group attached to a 2,4-dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2,4-dimethylphenyl)methylidene]hydroxylamine can be synthesized through the condensation reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium acetate, and is carried out in an aqueous or alcoholic medium. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethylphenyl)methylidene]hydroxylamine
- N-[(2,4-dimethylphenyl)methylidene]amine
- N-[(2,4-dimethylphenyl)methylidene]hydrazine
Uniqueness
This compound is unique due to its hydroxylamine group, which imparts distinct chemical reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXSHIAPHLSAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400600 |
Source
|
Record name | Benzaldehyde,2,4-dimethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141304-07-6 |
Source
|
Record name | Benzaldehyde,2,4-dimethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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